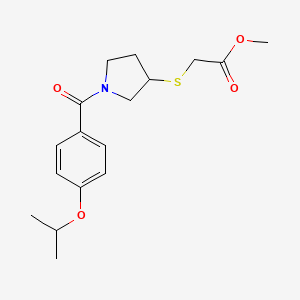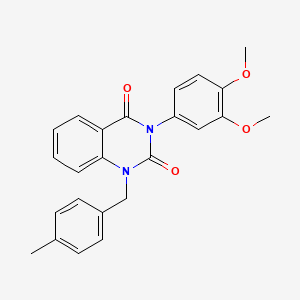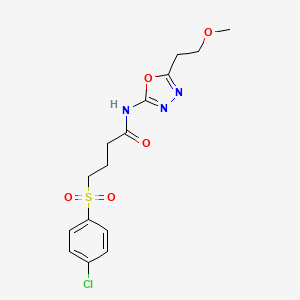![molecular formula C21H15F2N3O2 B2929873 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902963-51-3](/img/no-structure.png)
1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” belongs to the class of pyrido[2,3-d]pyrimidine derivatives . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .
Synthesis Analysis
While specific synthesis methods for “1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” are not available in the retrieved papers, general methods for the synthesis of pyrido[2,3-d]pyrimidine derivatives have been reported . These methods often involve the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives .Aplicaciones Científicas De Investigación
Lipoxygenase Inhibition
Pyrido[2,3-d]pyrimidine derivatives have been structurally characterized and evaluated as novel lipoxygenase (LOX) inhibitors. These compounds show potential antioxidant and anticancer activity due to their ability to inhibit LOX, an enzyme involved in the metabolism of polyunsaturated fatty acids to leukotrienes, which are mediators in inflammatory and allergic responses .
Antitumor Properties
Some pyrido[2,3-d]pyrimidine derivatives have demonstrated antitumor effects. For instance, Piritrexim inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects on carcinosarcoma in rats . Additionally, certain synthesized compounds were evaluated for their inhibition of cell proliferation with MCF-7 and HCT116 human cancer cell lines .
Anti-Fungal Activity
Due to their intriguing bioactivities as possible anti-fungal agents, fused pyrimidine derivatives, specifically pyrido[2,3-d]pyrimidine compounds, have garnered attention. Their potential as anti-fungal agents makes them valuable for further research in this field .
Broad Spectrum Medicinal Activities
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities. These include antitumor, antibacterial, CNS depressive (central nervous system), anticonvulsant (preventing seizures), and antipyretic (fever-reducing) activities .
Mecanismo De Acción
Target of Action
The primary targets of 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . The inhibition of protein kinases disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. These pathways are primarily involved in cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to the inhibition of cancer cell proliferation and other changes in cellular function .
Pharmacokinetics
A high degree of lipophilicity allows the drug to diffuse easily into cells , which could potentially enhance the bioavailability of 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione.
Result of Action
The result of the action of 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is the inhibition of cell growth, differentiation, migration, and metabolism due to the inhibition of protein kinases . This can lead to the suppression of cancer cell proliferation and other changes in cellular function .
Direcciones Futuras
The future directions for research on “1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” and similar compounds are likely to focus on further exploring their biological activities, particularly their anticancer potential . This includes understanding their mechanisms of action, optimizing their synthesis methods, and investigating their safety profiles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-cyanopyridine to form 1-(4-fluorobenzyl)-2-amino-3-cyanopyridine, which is then reacted with 4-fluorobenzyl bromide to form the intermediate 1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3-cyanopyridine", "4-fluorobenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-cyanopyridine in the presence of a base such as potassium carbonate to form 1-(4-fluorobenzyl)-2-amino-3-cyanopyridine.", "Step 2: Reaction of 1-(4-fluorobenzyl)-2-amino-3-cyanopyridine with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the intermediate 1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione.", "Step 3: Purification of the intermediate by recrystallization or column chromatography to obtain the final product 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione." ] } | |
Número CAS |
902963-51-3 |
Fórmula molecular |
C21H15F2N3O2 |
Peso molecular |
379.367 |
Nombre IUPAC |
1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15F2N3O2/c22-16-7-3-14(4-8-16)12-25-19-18(2-1-11-24-19)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |
Clave InChI |
AHTSBUIKJQVXLT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)
![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2929799.png)

![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)
![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)


![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)
![1-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2929811.png)
![2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2929812.png)
